molecular formula C21H24N4O3 B10945831 N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide

N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide

Cat. No.: B10945831
M. Wt: 380.4 g/mol
InChI Key: NPZAXFLMAXEBQX-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 2-furylmethylamine, 3-isobutoxybenzaldehyde, and 1-methyl-1H-pyrazole-5-carboxylic acid. The key steps could involve:

    Condensation Reaction: Combining 2-furylmethylamine with 3-isobutoxybenzaldehyde under acidic or basic conditions to form an imine intermediate.

    Cyclization: Reacting the imine intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-4-{[(E)-1-(3-ISOBUTOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-[[3-(2-methylpropoxy)phenyl]methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-15(2)14-28-17-7-4-6-16(10-17)11-22-19-13-24-25(3)20(19)21(26)23-12-18-8-5-9-27-18/h4-11,13,15H,12,14H2,1-3H3,(H,23,26)

InChI Key

NPZAXFLMAXEBQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C=NC2=C(N(N=C2)C)C(=O)NCC3=CC=CO3

Origin of Product

United States

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